6-(3-Nitrophenyl)pyridazine-3-thiol 6-(3-Nitrophenyl)pyridazine-3-thiol
Brand Name: Vulcanchem
CAS No.: 1225715-73-0
VCID: VC2822802
InChI: InChI=1S/C10H7N3O2S/c14-13(15)8-3-1-2-7(6-8)9-4-5-10(16)12-11-9/h1-6H,(H,12,16)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)C=C2
Molecular Formula: C10H7N3O2S
Molecular Weight: 233.25 g/mol

6-(3-Nitrophenyl)pyridazine-3-thiol

CAS No.: 1225715-73-0

Cat. No.: VC2822802

Molecular Formula: C10H7N3O2S

Molecular Weight: 233.25 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Nitrophenyl)pyridazine-3-thiol - 1225715-73-0

Specification

CAS No. 1225715-73-0
Molecular Formula C10H7N3O2S
Molecular Weight 233.25 g/mol
IUPAC Name 3-(3-nitrophenyl)-1H-pyridazine-6-thione
Standard InChI InChI=1S/C10H7N3O2S/c14-13(15)8-3-1-2-7(6-8)9-4-5-10(16)12-11-9/h1-6H,(H,12,16)
Standard InChI Key ORIBLMLTYCKGLC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)C=C2
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)C=C2

Introduction

6-(3-Nitrophenyl)pyridazine-3-thiol is a heterocyclic aromatic compound featuring a pyridazine ring, which includes two nitrogen atoms in its structure. The presence of a nitrophenyl group and a thiol group contributes to its unique chemical properties, making it an interesting subject for both organic chemistry and medicinal chemistry research.

Synthesis of 6-(3-Nitrophenyl)pyridazine-3-thiol

The synthesis of this compound typically involves multiple steps and can be optimized using continuous flow reactors. These reactors improve yield and purity by allowing better control over reaction conditions, which is crucial for industrial applications.

Biological Activity and Potential Applications

The compound's mechanism of action involves interactions with specific molecular targets within biological systems. The thiol group can influence cellular signaling pathways, and the nitrophenyl group may interact with enzymes or receptors, potentially inhibiting or activating biological pathways. This makes it suitable for various applications in research and industry.

Table: Comparison of Heterocyclic Compounds with Similar Functional Groups

CompoundMolecular FormulaMolecular WeightPotential Biological Activity
6-(3-Nitrophenyl)pyridazine-3-thiolC10H7N3O2S233.25 g/molAntioxidant, anticancer potential
3-(5-Phenyl-2H-tetrazol-2-yl)pyridineNot specifiedNot specifiedMultitarget biological activity
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineNot specifiedNot specifiedAntiparasitic activity

Future Research Directions

Future studies should focus on elucidating the specific biological interactions of 6-(3-Nitrophenyl)pyridazine-3-thiol and exploring its potential applications in medicine and industry. This could involve in vitro and in vivo experiments to assess its efficacy and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator